N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the thiazole ring: The thiazole ring is typically synthesized by the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorothiophene moiety: The chlorothiophene group is introduced through a substitution reaction.
Attachment of the ethanesulfonyl group: The ethanesulfonyl group is added via a sulfonylation reaction.
Coupling with benzamide: The final step involves coupling the intermediate with benzamide to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: It is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential anticancer activity, particularly against certain types of cancer cells.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-(4-chlorothiophen-2-yl)thiazol-2-amine: Studied for its anti-inflammatory and analgesic effects.
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound is characterized by a thiazole ring, a thiophene moiety, and a benzamide structure, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
Synthesis
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring through the reaction of 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid. This is followed by coupling with an appropriate benzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Antitumor Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antitumor activity. A related compound demonstrated an IC50 value of 1.30 μM against HepG2 cells, suggesting that similar derivatives may also possess potent antitumor effects . The mechanism involves induction of apoptosis and cell cycle arrest in the G2/M phase, contributing to their anticancer efficacy.
Antimicrobial Properties
Thiazole derivatives have been evaluated for their antimicrobial properties. Research indicates that certain thiazole-containing compounds exhibit promising activity against various bacterial strains, including resistant strains. For instance, studies have shown that modifications in the thiazole structure can enhance antimicrobial potency .
Enzyme Inhibition
The compound may also function as an inhibitor of specific enzymes involved in disease processes. For example, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This suggests potential applications in treating inflammatory conditions.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of thiazole derivatives, it was found that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and in vivo xenograft models to demonstrate tumor growth inhibition.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HepG2 | 1.30 | Apoptosis induction |
Other Thiazole Derivative | MCF7 | 0.85 | Cell cycle arrest |
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiophene and thiazole rings significantly influenced antibacterial activity.
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Thiazole Analog | Escherichia coli | 12 |
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-2-25(21,22)11-5-3-10(4-6-11)15(20)19-16-18-12(9-23-16)13-7-8-14(17)24-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIBTFRJEUXYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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